molecular formula C7H16N2O2 B2826607 [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol CAS No. 2219353-48-5

[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol

Cat. No.: B2826607
CAS No.: 2219353-48-5
M. Wt: 160.217
InChI Key: NZOIRZCGMRYDIZ-RQJHMYQMSA-N
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Description

[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol is a chemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.22 g/mol It is a morpholine derivative, characterized by the presence of an aminomethyl group and a hydroxymethyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol: is similar to other morpholine derivatives such as:

Uniqueness

The unique combination of aminomethyl and hydroxymethyl groups in this compound distinguishes it from other morpholine derivatives.

Properties

IUPAC Name

[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6-2-11-5-7(3-8,4-10)9-6/h6,9-10H,2-5,8H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOIRZCGMRYDIZ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@](N1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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